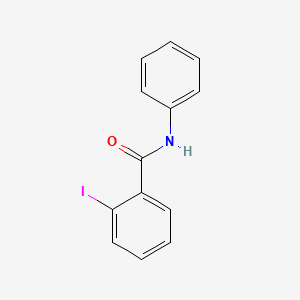

Benodanil

Vue d'ensemble

Description

Le Benodanil, également connu sous le nom de 2-iodobenzanilide, est un fongicide synthétique appartenant à la classe des benzamides. Il était principalement utilisé pour lutter contre les maladies fongiques dans les cultures telles que les céréales, les légumes et les plantes ornementales. Le this compound est connu pour son action systémique, inhibant la fonction mitochondriale en perturbant le complexe II (succinate déshydrogénase) dans la chaîne de transport des électrons respiratoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Benodanil peut être synthétisé par amidation de l’acide 2-iodobenzoïque avec de l’aniline. La réaction implique généralement l’utilisation d’une base telle que la triéthylamine dans un solvant comme le benzène. Le processus est exothermique et nécessite l’ajout prudent du chlorure de 2-iodobenzoyle à la solution d’aniline .

Méthodes de production industrielle : Un protocole pratique et durable pour l’amidation directe des esters non activés avec des amines dans des conditions sans métal de transition et sans solvant a été développé. Cette méthode utilise le tert-butoxyde de sodium comme médiateur, offrant des rendements bons à excellents à température ambiante .

Types de réactions :

Réduction : La réduction du this compound peut conduire à la formation des amines correspondantes.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier des substitutions nucléophiles en raison de la présence de l’atome d’iode.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits :

Oxydation : Formation potentielle d’acides carboxyliques ou de quinones.

Réduction : Formation de dérivés de l’aniline.

Substitution : Formation de benzamides ou d’anilides substitués.

4. Applications de la recherche scientifique

Le this compound a été étudié de manière approfondie pour ses propriétés antifongiques. Il agit comme un inhibiteur de la succinate déshydrogénase, ce qui le rend efficace contre divers agents pathogènes des plantes tels que Rhizoctonia solani, Botrytis cinerea et Sclerotinia sclerotiorum . De plus, les hybrides this compound-carboxamide hétérocyclique ont montré des activités antifongiques significatives et sont en cours d’exploration pour une optimisation supplémentaire .

Applications De Recherche Scientifique

Agricultural Applications

Benodanil is primarily employed as a fungicide in agriculture. It has demonstrated effectiveness against several fungal pathogens, making it a valuable tool for crop protection.

Efficacy Against Fungal Pathogens

- Target Pathogens: this compound is effective against pathogens such as Rhizoctonia solani, Fusarium oxysporum, and Alternaria solani. Studies have shown that this compound inhibits the growth of these fungi, which are responsible for significant crop losses.

- Mechanism of Action: this compound acts as a succinate dehydrogenase inhibitor, disrupting the metabolic processes of fungi. This mechanism leads to reduced viability and growth rates of fungal pathogens .

| Pathogen | Efficacy (EC50) |

|---|---|

| Rhizoctonia solani | 6.38 mg/L |

| Fusarium oxysporum | Not specified |

| Alternaria solani | Not specified |

Novel Derivatives

Recent studies have focused on synthesizing this compound-heterocyclic carboxamide hybrids, which have shown enhanced antifungal activity compared to this compound itself. For instance, compounds derived from this compound have exhibited lower EC50 values against R. solani, indicating superior efficacy .

Pharmacological Research

Beyond its agricultural applications, this compound's biological activity has attracted attention in pharmacological research.

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic and genotoxic effects at high concentrations. A study utilizing the Allium test demonstrated that this compound affects cell division and genetic material integrity, raising concerns about its safety in environmental contexts .

| Effect Type | Observations |

|---|---|

| Cytotoxicity | Decreased mitotic index (MI) and nuclear division index (NDI) observed |

| Genotoxicity | Indications of DNA damage at elevated concentrations |

Antifungal Activity Evaluation

In a study evaluating novel this compound derivatives, compounds were tested against various plant pathogenic fungi. The results indicated that certain derivatives had better antifungal properties than the original this compound compound:

- Compound 17 : EC50 = 6.32 mg/L against R. solani.

- Compound 18 : EC50 = 6.06 mg/L against R. solani.

These findings suggest that modifications to the this compound structure can lead to more effective fungicides .

Environmental Impact Studies

Studies assessing the environmental impact of this compound highlight its potential risks due to cytotoxic and genotoxic effects on non-target organisms. The implications of these findings are significant for regulatory assessments and agricultural practices .

Mécanisme D'action

Le Benodanil exerce ses effets en inhibant le complexe de la succinate déshydrogénase dans la chaîne respiratoire mitochondriale. Cette inhibition perturbe la chaîne de transport des électrons, conduisant à un arrêt de la respiration et de la production d’énergie fongiques. La cible moléculaire principale est l’enzyme succinate déshydrogénase, en particulier les sous-unités impliquées dans le site de liaison de l’ubiquinone .

Comparaison Avec Des Composés Similaires

Le Benodanil fait partie de la classe des fongicides inhibiteurs de la succinate déshydrogénase (SDHI). Des composés similaires comprennent :

- Benzovindiflupyr

- Bixafen

- Boscalid

- Carboxin

- Fenfuram

- Fluopyram

- Flutolanil

- Fluxapyroxad

- Isopyrazam

- Mepronil

- Oxycarboxin

- Penflufen

- Penthiopyrad

- Sedaxane

- Thifluzamide

Comparé à ces composés, le this compound présente une substitution unique de l’iode, qui peut contribuer à son affinité de liaison spécifique et à son action inhibitrice sur l’enzyme succinate déshydrogénase .

Activité Biologique

Benodanil, a member of the benzamide class of fungicides, has garnered attention for its biological activity, particularly in agricultural applications. It is primarily utilized to control various fungal pathogens affecting crops. Its mechanism of action involves inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi, leading to reduced fungal viability and growth.

Antifungal Properties

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi. Research has demonstrated its efficacy against species such as Rhizoctonia solani, Fusarium oxysporum, and Alternaria spp. The compound's mode of action involves disrupting fungal cellular processes, which ultimately impairs their growth and reproduction.

Key Findings on Antifungal Efficacy

A study synthesized novel this compound-heterocyclic carboxamide hybrids and evaluated their antifungal activities. The results indicated:

- Compounds 17 and 18 showed enhanced antifungal activity with effective concentrations (EC50) of 6.32 mg/L and 6.06 mg/L, respectively, outperforming this compound (EC50 = 6.38 mg/L) against R. solani .

- Scanning electron microscopy revealed abnormal mycelial growth in treated fungi, indicating morphological changes due to this compound exposure .

This compound functions as a succinate dehydrogenase inhibitor , which is crucial for fungal respiration. By binding to the ubiquinone-binding site in complex II of the mitochondrial respiratory chain, it disrupts energy production in fungi . This inhibition leads to reduced growth rates and viability of fungal cells.

Cytotoxic and Genotoxic Effects

At higher concentrations, this compound has been reported to exhibit cytotoxic and genotoxic properties. These effects raise concerns regarding environmental safety and potential impacts on non-target organisms .

Table 1: Antifungal Activity of this compound and Derivatives

| Compound | Target Fungus | EC50 (mg/L) | IC50 (mg/L) |

|---|---|---|---|

| This compound | R. solani | 6.38 | 62.02 |

| Compound 17 | R. solani | 6.32 | 52.58 |

| Compound 18 | R. solani | 6.06 | 56.86 |

| Compound 10 | R. solani | 10.34 | - |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antifungal | Effective against multiple phytopathogenic fungi |

| Enzyme Inhibition | Inhibits succinate dehydrogenase |

| Cytotoxicity | Exhibits cytotoxic effects at high concentrations |

| Genotoxicity | Potential genotoxic effects noted |

Case Studies

Several case studies have highlighted the application and effectiveness of this compound in real-world agricultural settings:

-

Case Study: Barley Leaf Rust Control

- Location : United States

- Findings : this compound effectively reduced the incidence of Puccinia hordei, demonstrating its utility in managing barley leaf rust.

- Case Study: Fungal Resistance Management

Propriétés

IUPAC Name |

2-iodo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOZMWRYMKECFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041623 | |

| Record name | Benodanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15310-01-7 | |

| Record name | Benodanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15310-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benodanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 2-iodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benodanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benodanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENODANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993ANP6B3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.